molecular formula C19H18O3 B4968283 1-ethoxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one

1-ethoxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one

Cat. No.: B4968283
M. Wt: 294.3 g/mol
InChI Key: QGIFYCPLQRQMOM-UHFFFAOYSA-N
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Description

1-Ethoxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one is a complex organic compound belonging to the class of dibenzochromenones. This compound is characterized by its unique structure, which includes an ethoxy group and a tetrahydro-dibenzochromenone core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethoxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to more saturated analogs.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce more saturated derivatives .

Scientific Research Applications

1-Ethoxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethoxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied .

Comparison with Similar Compounds

  • 1-Ethoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
  • 3-Ethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
  • 3-Ethoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Comparison: Compared to these similar compounds, 1-ethoxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one is unique due to its specific substitution pattern and the presence of the ethoxy group at the 1-position. This structural uniqueness can influence its chemical reactivity and biological activity, making it a compound of particular interest in various research applications .

Properties

IUPAC Name

1-ethoxy-7,8,9,10-tetrahydronaphtho[1,2-c]isochromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3/c1-2-21-17-9-5-8-14-13(17)10-11-15-12-6-3-4-7-16(12)19(20)22-18(14)15/h5,8-11H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIFYCPLQRQMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1C=CC3=C2OC(=O)C4=C3CCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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